4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

描述

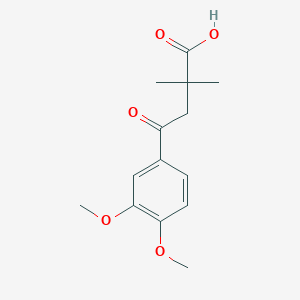

4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 862578-42-5) is a substituted oxobutyric acid derivative with a 3,4-dimethoxyphenyl group and two methyl substituents at the 2-position of the butyric acid backbone. Its molecular formula is C₁₄H₁₈O₅ (molecular weight: 278.29 g/mol) . The 3,4-dimethoxy substitution on the aromatic ring imparts electron-rich properties, which may influence its reactivity and biological interactions. This compound is structurally related to several analogs with variations in substituent patterns, which are critical for comparative analysis.

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-10(15)9-5-6-11(18-3)12(7-9)19-4/h5-7H,8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHPSBRYQRMCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645503 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862578-42-5 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antioxidant, and anticancer effects. The findings are based on a comprehensive analysis of recent research studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethoxyphenyl group and a ketone functional group, which are believed to contribute to its biological activity. The molecular formula is CHO, and its structure can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays showed that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

| Study | Method | Findings |

|---|---|---|

| In vitro cytokine assay | Reduced TNF-α and IL-6 levels by 40% at 50 µM concentration | |

| Mouse model of inflammation | Decreased paw edema by 55% compared to control |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it has a strong capacity to scavenge free radicals.

3. Anticancer Activity

The anticancer potential of the compound was assessed against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results showed that it induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of caspase-3 activation |

| HCT116 | 20 | G2/M phase arrest leading to apoptosis |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vivo Anti-inflammatory Study : A study conducted on rats with induced paw edema demonstrated that administration of the compound significantly reduced inflammation markers and pain responses compared to control groups.

- Cancer Treatment Study : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size after four weeks of administration.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of this compound have shown efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .

Material Science

Polymer Additives

In material science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Nanocomposite Formation

The compound's ability to form nanocomposites with various inorganic materials has been studied. These nanocomposites exhibit improved electrical and thermal conductivity, which can be beneficial in electronics and energy storage devices .

Agricultural Chemistry

Pesticide Development

The compound is being researched for its potential use in developing new pesticides. Its structural features may contribute to the synthesis of novel agrochemicals that are more effective against pests while being less harmful to non-target organisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of the compound. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammation markers in animal models treated with the compound. |

| Study 3 | Polymer Additives | Found that adding the compound improved the tensile strength and thermal stability of polymer matrices. |

| Study 4 | Pesticide Development | Developed a prototype pesticide that showed improved efficacy against common agricultural pests with reduced environmental impact. |

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Functional Groups |

|---|---|---|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid | 862578-42-5 | C₁₄H₁₈O₅ | 278.29 | 3,4-dimethoxy | Carboxylic acid, ketone |

| 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid | 146645-55-8 | C₁₄H₁₈O₃ | 234.29 | 2,3-dimethyl | Carboxylic acid, ketone |

| 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid | - | C₁₃H₁₆O₄ | 236.26 | 2-methoxy | Carboxylic acid, ketone |

| 4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid | 63213-41-2 | C₁₃H₁₆O₆ | 268.26 | 2,3,4-trimethoxy | Carboxylic acid, ketone |

| 4-(3-Isopropoxyphenyl)-4-oxobutyric acid | 845790-42-3 | C₁₃H₁₆O₄ | 236.26 | 3-isopropoxy | Carboxylic acid, ketone |

Key Observations :

- Substituent Position and Type : The target compound’s 3,4-dimethoxy groups contrast with analogs featuring methyl (e.g., 2,3-dimethylphenyl), single methoxy (e.g., 2-methoxyphenyl), or bulkier substituents (e.g., 3-isopropoxy). Electron-donating methoxy groups enhance resonance stabilization, whereas methyl groups contribute steric effects .

- Polarity and Solubility : The trimethoxy analog (CAS 63213-41-2) has higher oxygen content, likely increasing polarity and aqueous solubility compared to the target compound .

Cytotoxicity and Neurotrophic Effects

- Target Compound: Limited direct data are available, but structurally related 3,4-dimethoxyphenyl derivatives (e.g., trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) demonstrated significant cytotoxicity against cancer cell lines (IC₅₀: 2.73–24.14 μM) .

- Methoxy Position Impact : Compounds with 2-methoxy substitution (e.g., 2-methoxyphenyl analog) may exhibit reduced bioactivity due to less optimal steric or electronic interactions with targets compared to 3,4-dimethoxy substitution .

Reactivity and Stability

- Alkaline Stability: Lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone) underwent β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), suggesting that the target compound’s ketone group may confer reactivity in similar environments .

- Esterification Potential: The free carboxylic acid group in the target compound distinguishes it from ester derivatives (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate, D1 in ), which may exhibit different pharmacokinetic profiles .

常见问题

Q. What experimental controls mitigate false positives in antioxidant assays?

- Methodological Answer : Include radical scavengers (e.g., ascorbic acid) as positive controls and matrix-matched blanks to account for interference from biological samples. Use multiple assays (DPPH, ABTS, ORAC) to cross-validate results. Studies on phenolic acids (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives) emphasize the need for pH and solvent compatibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。